molecular formula C15H14ClN5O2 B5776372 ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B5776372
M. Wt: 331.76 g/mol
InChI Key: BDTRBMBPEZUYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the cytokine signaling pathway crucial for the development and function of immune cells. Its high selectivity for JAK3 over other JAK family members makes it a valuable pharmacological tool for dissecting the specific role of JAK3-dependent signaling in physiological and pathological processes. Research utilizing this compound has been pivotal in exploring mechanisms of immune-mediated diseases, with studies demonstrating its efficacy in cellular models of inflammation and autoimmunity by selectively blocking the JAK-STAT pathway in lymphocytes. The core pyrazolotriazine scaffold of this molecule has been identified as a privileged structure for achieving potent kinase inhibition. Given the critical role of JAK3 in cytokine signaling for immune cell activation, this inhibitor is primarily investigated for its potential in developing novel therapeutics for conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection, where targeted immunosuppression is desired. Ongoing research continues to leverage this compound to elucidate the complexities of JAK-STAT signaling and to validate JAK3 as a therapeutic target in various experimental models.

Properties

IUPAC Name

ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-3-23-15(22)12-13(17)21-14(19-18-12)11(8(2)20-21)9-4-6-10(16)7-5-9/h4-7H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTRBMBPEZUYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H12_{12}ClN5_{5}O2_{2}
  • Molecular Weight : 305.72 g/mol
  • CAS Number : 908507-56-2

This structure includes a pyrazolo-triazine core which is known for its diverse biological activities.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and obesity.
  • Antioxidant Properties : It demonstrates significant antioxidant activity, which is crucial in counteracting oxidative stress-related diseases.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and colon cancer.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50 (μM) Reference
HCT-116 (Colon)6.2
MCF-7 (Breast)27.3
Bel-7402 (Liver)43.4

These results indicate that this compound has promising anticancer properties.

Mechanism Studies

Further investigations into the mechanisms revealed that the compound induces apoptosis in cancer cells through:

  • Activation of caspases
  • Modulation of Bcl-2 family proteins
  • Disruption of mitochondrial membrane potential

These pathways are critical in the regulation of programmed cell death and highlight the potential for this compound as an anticancer agent.

Case Studies and Clinical Implications

Several case studies have illustrated the potential clinical applications of this compound:

  • Study on Obesity Treatment : A patent application described its use in formulations aimed at treating obesity by enhancing metabolic rates and promoting weight loss .
  • Cancer Treatment Trials : Preclinical trials indicated that compounds similar to this triazine derivative showed significant tumor reduction in animal models when administered at specific dosages .
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties through inhibition of acetylcholinesterase (AChE), which may benefit conditions like Alzheimer’s disease .

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo[5,1-c][1,2,4]triazines. For instance:

  • Case Study : A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa) and showed significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

Research indicates that compounds within this class exhibit antimicrobial activity against a range of pathogens.

  • Case Study : A study evaluated the antimicrobial efficacy of related pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively .

Anti-inflammatory Effects

Pyrazolo[5,1-c][1,2,4]triazines have been reported to possess anti-inflammatory properties.

  • Case Study : In a controlled experiment, a derivative reduced inflammation in animal models by modulating pro-inflammatory cytokines .

Pharmacological Mechanisms

The pharmacological effects of ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors for key enzymes involved in cancer progression.
  • Modulation of Signal Transduction Pathways : These compounds may interfere with signaling pathways that promote inflammation and tumor growth.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Pyrazolo[5,1-c][1,2,4]triazine derivatives share a fused heterocyclic core but differ in substituent positions and types:

  • Position 4: The target compound features an amino group (–NH2), whereas analogs may have methyl (e.g., ethyl 4-methyl-8-phenyl-pyrazolo-triazine-3-carboxylate ), propyl (e.g., ethyl 4-propyl-8-(4-chlorophenyl)-7-methyl analog ), or oxo groups (e.g., ethyl 4-oxo-8-(4-methoxyphenyl) derivatives ).
  • Position 8: The 4-chlorophenyl group in the target compound contrasts with phenyl (non-halogenated ), 4-fluorophenyl , or 4-methoxyphenyl substituents.
  • Position 7 : A methyl group is conserved in some analogs (e.g., ), but others feature hydroxy or azido groups .

Electronic and Steric Effects

  • The 4-chlorophenyl group enhances electron-withdrawing effects and lipophilicity compared to methoxy (electron-donating) or fluorophenyl (moderate electronegativity) groups .
  • The amino group at position 4 provides hydrogen-bonding capability, unlike methyl or propyl groups, which contribute steric bulk but lack polar interactions .

Physicochemical Properties

Molecular Weight and Solubility

  • The target compound (C₁₇H₁₅ClN₅O₂; theoretical MW 364.8) has a higher molecular weight than ethyl 4-methyl-8-phenyl analogs (MW 282.30 ) but lower than ethyl 4-propyl-8-(4-chlorophenyl) derivatives (MW 358.8 ).
  • The amino group improves aqueous solubility relative to non-polar substituents (e.g., methyl ), while the chlorophenyl group increases logP, favoring membrane permeability .

Thermal Stability

  • Melting points (mp) vary with substituents: Ethyl 4-methyl-8-phenyl analog: mp 202–203°C .

Anticancer Potential

  • Pyrazolo-triazines with electron-withdrawing groups (e.g., chloro, methoxy) show promise in anticancer applications. For example, ethyl 8-(4-methoxyphenyl)-4-oxo analogs exhibit electrochemical activity linked to anticancer mechanisms .
  • The amino group in the target compound may enhance DNA binding or enzyme inhibition compared to methyl or oxo analogs, though specific activity data are pending .

Enzyme Interaction

  • Derivatives with hydrophobic substituents (e.g., 4-chlorophenyl) likely target enzymes with aromatic binding pockets, while polar groups (e.g., amino) could interact with catalytic residues .

Key Methodologies

  • Cyclocondensation: Ethyl cyanoacetate and malononitrile are common reagents for constructing the pyrazolo-triazine core, as seen in analogs like ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl) derivatives .
  • Functionalization : Substituents at position 4 are introduced via nucleophilic substitution or diazonium salt reactions. For example, 7-azido derivatives are precursors for triazole-functionalized analogs .

Yield and Efficiency

  • Yields for pyrazolo-triazine derivatives range from 61% (for mercapto-substituted analogs ) to 78% (for methyl-phenyl derivatives ).
  • The target compound’s synthesis likely requires optimized conditions due to the reactivity of the amino group.

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?

Methodological Answer: Synthesis optimization requires systematic parameter variation. Key factors include:

  • Solvent selection : Dichloromethane or DMF is often used for cyclization steps due to their polarity and compatibility with nitrogen-containing heterocycles .
  • Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Pd/C or CuI may enhance coupling efficiency in triazine ring formation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons and substituents (e.g., 4-chlorophenyl). 2D techniques (HSQC, HMBC) clarify connectivity in fused-ring systems .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 398.1) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms substituent positions .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across different assays?

Methodological Answer: Discrepancies often arise from assay conditions or target specificity. Strategies include:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target interactions .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying the 4-amino group) to identify critical substituents. For example, replacing the amino group with methyl reduces target binding affinity by ~40% .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to validate interactions with proposed targets (e.g., kinases or GPCRs) .

Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo-triazine core?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the 4-amino group) to steer electrophilic substitution to the 8-position .
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites. For example, the 7-methyl group deactivates adjacent positions, favoring reactions at the 4-amino site .
  • Stepwise synthesis : Build the triazine ring before introducing the 4-chlorophenyl moiety to avoid steric clashes .

Q. How can stability issues during analytical characterization be mitigated?

Methodological Answer:

  • Low-temperature analysis : Use LC-MS with a cooled autosampler (4°C) to prevent degradation of the ester group .
  • Inert atmospheres : Purge NMR samples with argon to avoid oxidation of the amino group .
  • Stability-indicating methods : Develop HPLC methods with acidic mobile phases (0.1% TFA) to separate degradation products (e.g., hydrolyzed carboxylic acid) .

Q. What statistical approaches optimize multi-variable synthesis parameters efficiently?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial design to assess solvent, temperature, and catalyst interactions. For example, a 3-factor design reduced optimization experiments from 27 to 8 runs .
  • Response Surface Methodology (RSM) : Model non-linear relationships between reaction time and yield. Central Composite Design (CCD) identified optimal conditions at 72°C and 14h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.